

The Antiviral Potential of PF-05175157 Against Flaviviruses: A Technical Guide

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Compound of Interest		
Compound Name:	PF-05175157	
Cat. No.:	B609954	Get Quote

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Introduction

PF-05175157 is a potent, orally bioavailable small-molecule inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the fatty acid synthesis pathway.[1][2][3] Originally developed for the treatment of metabolic diseases such as diabetes, recent research has unveiled its promising broad-spectrum antiviral activity, particularly against members of the Flavivirus genus.[4][5] This technical guide provides an in-depth overview of the antiviral applications of **PF-05175157**, its mechanism of action, and detailed experimental protocols for its evaluation.

Mechanism of Antiviral Action

The antiviral activity of **PF-05175157** is rooted in its inhibition of the host cellular enzyme Acetyl-CoA Carboxylase (ACC).[5] Flaviviruses, including West Nile Virus (WNV), Dengue Virus (DENV), and Zika Virus (ZIKV), are known to heavily rely on the host cell's lipid metabolism for their replication and assembly.[5] ACC is a rate-limiting enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA, a fundamental building block for the synthesis of new fatty acids.

By inhibiting both isoforms of ACC (ACC1 and ACC2), **PF-05175157** disrupts the de novo fatty acid biosynthesis pathway.[1][2] This disruption limits the availability of essential lipids required



by the viruses to form their replication complexes and assemble new viral particles, thereby impeding viral multiplication.[5]

Quantitative Data

The following tables summarize the available quantitative data for **PF-05175157**, including its inhibitory activity against ACC enzymes and its antiviral efficacy.

Table 1: In Vitro Inhibitory Activity of **PF-05175157** against Acetyl-CoA Carboxylase (ACC)

Target Enzyme	Species	IC50 (nM)
ACC1	Human	27.0
ACC2	Human	33.0
ACC1	Rat	23.5
ACC2	Rat	50.4

Data sourced from MedChemExpress and Selleck Chemicals.[1]

Table 2: In Vitro Antiviral Activity and Cytotoxicity of **PF-05175157**

Virus	Cell Line	EC50 (μM)	CC50 (µM)	Selectivity Index (SI = CC50/EC50)
West Nile Virus	Vero	Inhibition	Data not	Data not
(WNV)		observed	available	available
Dengue Virus	Vero	Inhibition	Data not	Data not
(DENV)		observed	available	available
Zika Virus (ZIKV)	Vero	Inhibition observed	Data not available	Data not available

While studies have demonstrated the inhibitory effect of **PF-05175157** on the multiplication of WNV, DENV, and ZIKV in cultured cells, specific EC50 and CC50 values in Vero cells were not



explicitly available in the reviewed literature.[5]

Experimental Protocols In Vitro Antiviral Activity Assessment: Plaque Reduction Assay

This protocol outlines a standard procedure to determine the half-maximal effective concentration (EC50) of **PF-05175157** against flaviviruses.

Materials:

- Vero cells (or other susceptible cell line)
- West Nile Virus, Dengue Virus, or Zika Virus stock
- PF-05175157
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Agarose or Methylcellulose
- Crystal Violet staining solution
- Phosphate-Buffered Saline (PBS)
- · 6-well plates

Procedure:

- Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
- Compound Preparation: Prepare a series of dilutions of PF-05175157 in DMEM.



- Virus Dilution: Dilute the virus stock in DMEM to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
- Infection: When cells are confluent, aspirate the growth medium and infect the cells with the diluted virus. Incubate for 1 hour at 37°C to allow for viral adsorption.
- Treatment: After the incubation period, remove the virus inoculum and add the different
 concentrations of PF-05175157 diluted in an overlay medium (e.g., DMEM with 2% FBS and
 0.8% methylcellulose). Include a virus control (no compound) and a cell control (no virus, no
 compound).
- Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 3-5 days, depending on the virus).
- Plaque Visualization: After the incubation period, fix the cells (e.g., with 10% formalin) and stain with crystal violet solution.
- Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assessment: MTT Assay

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of **PF-05175157**.

Materials:

- Vero cells
- PF-05175157
- DMEM with 10% FBS
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)



• 96-well plates

Procedure:

- Cell Seeding: Seed Vero cells in a 96-well plate at an appropriate density. Incubate overnight at 37°C with 5% CO2.
- Compound Treatment: Prepare serial dilutions of **PF-05175157** in culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include a cell control (no compound).
- Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the untreated control
 cells. The CC50 value is determined by plotting the percentage of cell viability against the
 compound concentration and fitting the data to a dose-response curve.

In Vivo Antiviral Efficacy: West Nile Virus Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of **PF-05175157** in a mouse model of WNV infection.

Materials:

- C57BL/6 mice (or other susceptible strain)
- West Nile Virus (e.g., NY99 strain)
- PF-05175157



- Vehicle control (e.g., appropriate solvent for **PF-05175157**)
- Equipment for subcutaneous injection and oral gavage
- Materials for blood and tissue collection

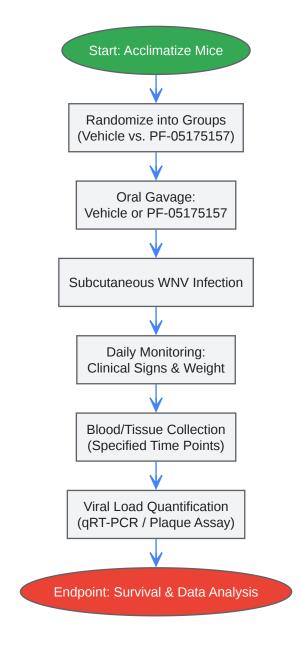
Procedure:

- Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
- Treatment Groups: Randomly assign mice to different treatment groups (e.g., vehicle control,
 PF-05175157 treated).
- Dosing: Administer PF-05175157 or vehicle to the respective groups via oral gavage. A
 typical dosage might be 20 mg/kg, administered twice daily.
- Infection: Infect the mice with a sublethal dose of WNV via subcutaneous injection (e.g., in the footpad).
- Monitoring: Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, paralysis) and mortality for a specified period (e.g., 21 days).
- Viral Load Determination: At specific time points post-infection, collect blood and tissues
 (e.g., spleen, brain, kidney) to determine the viral load using techniques such as quantitative
 real-time PCR (gRT-PCR) or plaque assay.
- Data Analysis: Compare the survival rates, clinical scores, and viral loads between the PF-05175157-treated and vehicle control groups to assess the in vivo antiviral efficacy.

Visualizations Signaling Pathway Diagram







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